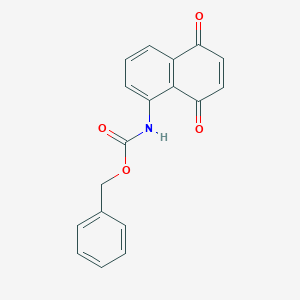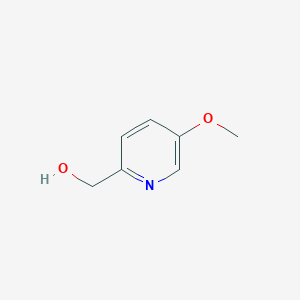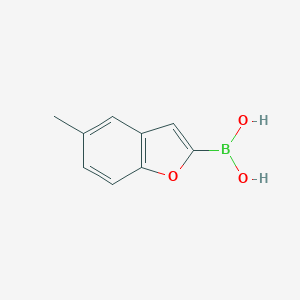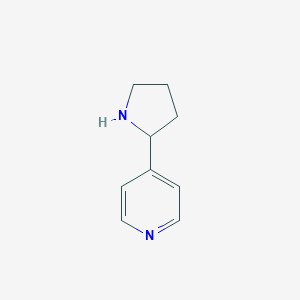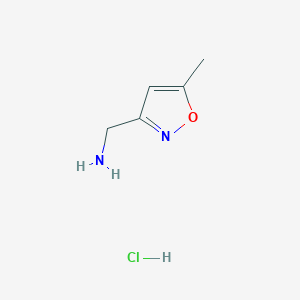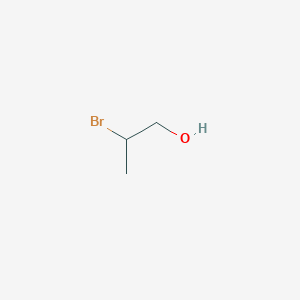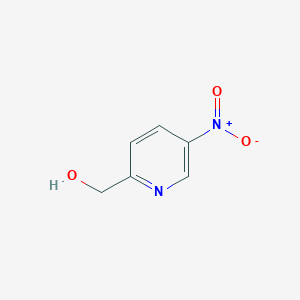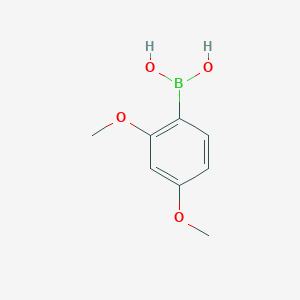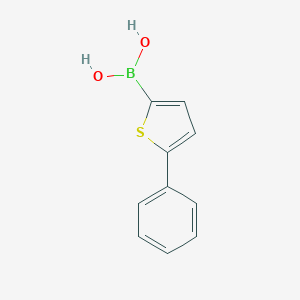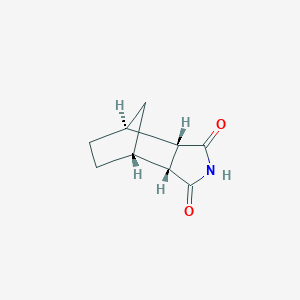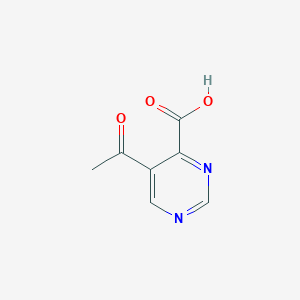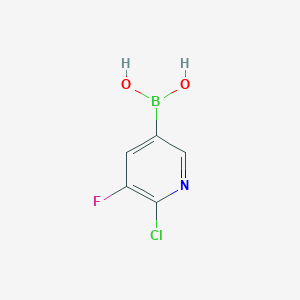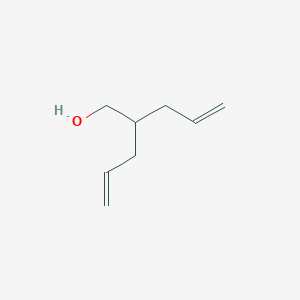
4-Hydroxymethyl-1,6-heptadiene
概要
説明
4-Hydroxymethyl-1,6-heptadiene, also known as HMD, is a chemical compound that has been studied extensively in scientific research. It is a versatile molecule that has been used in various applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. In
作用機序
The mechanism of action of 4-Hydroxymethyl-1,6-heptadiene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 4-Hydroxymethyl-1,6-heptadiene has been shown to undergo reactions such as oxidation, reduction, and addition reactions.
生化学的および生理学的効果
4-Hydroxymethyl-1,6-heptadiene has been shown to have biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. 4-Hydroxymethyl-1,6-heptadiene has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
4-Hydroxymethyl-1,6-heptadiene has several advantages for lab experiments, including its versatility as a building block for the synthesis of other compounds, its ability to undergo various chemical reactions, and its potential as a tool for studying biochemical and physiological processes. However, 4-Hydroxymethyl-1,6-heptadiene also has limitations, including its potential toxicity and the need for precautions when handling it in the lab.
将来の方向性
There are several future directions for research on 4-Hydroxymethyl-1,6-heptadiene, including exploring its potential as a tool for studying the mechanisms of apoptosis in cancer cells, investigating its potential as a therapeutic agent for inflammatory diseases, and exploring its potential as a building block for the synthesis of new compounds with therapeutic properties.
Conclusion:
In conclusion, 4-Hydroxymethyl-1,6-heptadiene is a versatile molecule that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 4-Hydroxymethyl-1,6-heptadiene has the potential to be a valuable tool for studying biochemical and physiological processes and for the synthesis of new compounds with therapeutic properties.
科学的研究の応用
4-Hydroxymethyl-1,6-heptadiene has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reactant in chemical reactions, and as a tool for studying biochemical and physiological processes. 4-Hydroxymethyl-1,6-heptadiene has been used in the synthesis of compounds such as 4-hydroxy-2,6,6-trimethyl-cyclohex-2-enone, which has been shown to have antibacterial and antifungal properties. 4-Hydroxymethyl-1,6-heptadiene has also been used in the synthesis of compounds such as 1,6-heptadiene-4-carboxylic acid, which has been shown to have anti-inflammatory properties.
特性
CAS番号 |
132868-28-1 |
|---|---|
製品名 |
4-Hydroxymethyl-1,6-heptadiene |
分子式 |
C8H14O |
分子量 |
126.2 g/mol |
IUPAC名 |
2-prop-2-enylpent-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-3-5-8(7-9)6-4-2/h3-4,8-9H,1-2,5-7H2 |
InChIキー |
AQOUFMTUMHUYBG-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)CO |
正規SMILES |
C=CCC(CC=C)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

